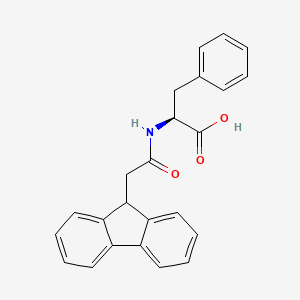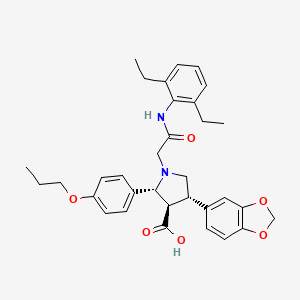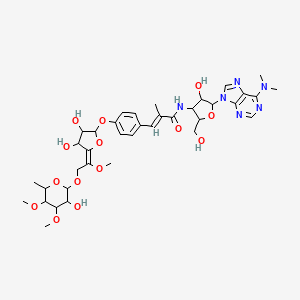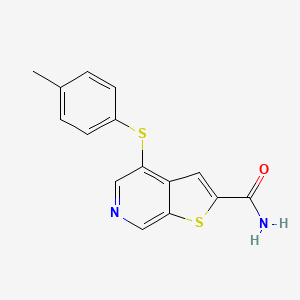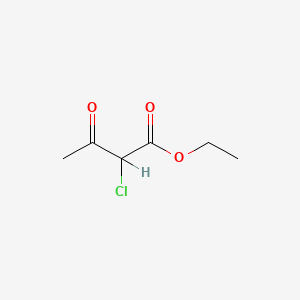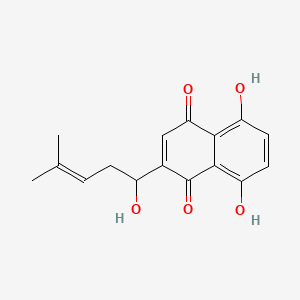
Alkannin
Overview
Description
Alkannin is a naturally occurring naphthoquinone derivative, primarily obtained from the roots of the plant Alkanna tinctoria, commonly known as dyer’s alkanet. This compound is known for its vibrant red color and has been traditionally used as a dye. This compound is also recognized for its various biological activities, including antimicrobial, anti-inflammatory, and wound healing properties .
Mechanism of Action
Alkannin, a naturally occurring hydroxynaphthoquinone, is a potent bioactive compound isolated from traditional medicinal plant species of the Boraginaceae family . It has been extensively investigated for its diverse pharmacological potential . This article aims to provide a comprehensive review of the mechanism of action of this compound.
Target of Action
this compound primarily targets tumor-specific pyruvate kinase-M2 (PKM2) . PKM2 is an enzyme that universally expresses in cancer cells and dictates the last rate-limiting step of glycolysis, which is vital for cancer cell proliferation and survival .
Mode of Action
this compound interacts with its target, PKM2, by inhibiting its activity . This interaction results in significant inhibition of the glycolytic rate, as manifested by cellular lactate production and glucose consumption in drug-sensitive and resistant cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis . By inhibiting PKM2, this compound disrupts the last rate-limiting step of glycolysis, thereby affecting the energy generation vital for the proliferation and survival of cancer cells .
Pharmacokinetics
It is known that this compound is a potent and specific inhibitor of pkm2 , suggesting that it may have good bioavailability and selectivity in targeting cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell glycolysis and the induction of cell death . In addition, this compound has been reported to have a strong inhibitory effect on Candida albicans by damaging cytomembrane integrity, increasing permeability, leading to leak of intracellular macromolecule such as DNA and RNA, and loss of [Ca 2+ ], eventually causing cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in plants can be affected by factors such as light intensity, soil composition, and various abiotic stress factors . .
Biochemical Analysis
Biochemical Properties
Alkannin interacts with various enzymes, proteins, and other biomolecules. Two BAHD acyltransferases, shikonin O-acyltransferase (LeSAT1) and this compound O-acyltransferase (LeAAT1), from Lithospermum erythrorhizon, a medicinal plant in the family Boraginaceae, have been identified to interact with this compound . Both enzymes recognized acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA as acyl donors to produce their corresponding shikonin/alkannin derivatives .
Cellular Effects
It is known that this compound has various biological activities, including wound healing, antimicrobial, antiadenovirus, and anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes. For instance, the acylation activity of LeAAT1 was found to be specific to this compound . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that genes encoding both enzymes were preferentially expressed in the roots and cell cultures in the dark in pigment production medium M9, conditions associated with shikonin/alkannin production .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is known that p-Hydroxybenzoic acid geranyltransferase in L. erythrorhizon catalyzes the coupling of p-hydroxybenzoic acid and geranyl diphosphate to produce m-geranyl-p-hydroxybenzoic acid , the first step in forming the basic carbon skeleton leading to shikonin/alkannin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alkannin can be synthesized through several methods. One common approach involves the use of geranyl diphosphate and 4-hydroxybenzoic acid, catalyzed by the enzyme 4-hydroxybenzoate geranyltransferase, to produce 3-geranyl-4-hydroxybenzoic acid. This intermediate is then converted into this compound through a series of enzymatic reactions .
Industrial Production Methods: In industrial settings, this compound is often produced using plant cell cultures. This biotechnological approach allows for the sustainable production of this compound without the need for extensive cultivation of Alkanna tinctoria. The process involves the cultivation of plant cells in bioreactors, where they are induced to produce this compound through the addition of specific elicitors .
Chemical Reactions Analysis
Types of Reactions: Alkannin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to produce corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.
Major Products: The major products formed from these reactions include various this compound derivatives, such as acetylthis compound, isobutyrylthis compound, and other acylated forms .
Scientific Research Applications
Chemistry: Alkannin and its derivatives are used as natural dyes and pigments in the textile and food industries.
Biology: this compound exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound has shown promise in wound healing, anti-inflammatory, and anticancer applications. It is used in traditional medicine for treating burns, wounds, and skin infections.
Industry: this compound is used in the cosmetic industry for its coloring properties and potential skin benefits
Comparison with Similar Compounds
- Shikonin
- Deoxyshikonin
- Isobutyrylshikonin
- Acetylshikonin
Alkannin’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
23444-65-7 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |
InChI Key |
UNNKKUDWEASWDN-JTQLQIEISA-N |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |
Canonical SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |
Appearance |
Solid powder |
melting_point |
116-117°C |
Key on ui other cas no. |
54952-43-1 517-88-4 517-89-5 |
physical_description |
Solid |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alkannin; C.I. 75530; Alkanna Red |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


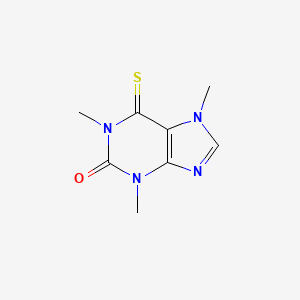
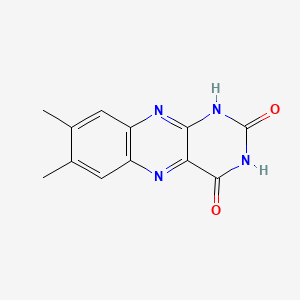

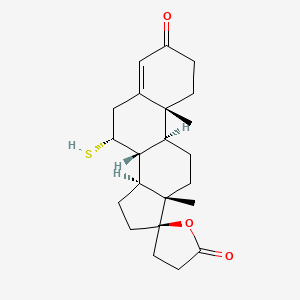
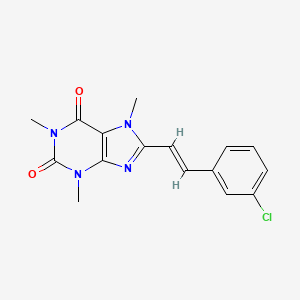


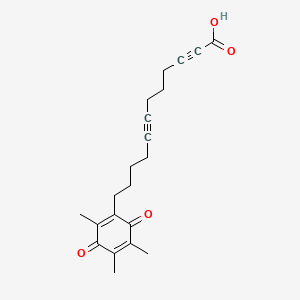
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
